molecular formula C22H25N3O4S2 B3016637 (E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 1321873-03-3

(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No.: B3016637
CAS No.: 1321873-03-3
M. Wt: 459.58
InChI Key: AQIRTNKRJPPRKS-GHVJWSGMSA-N
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Description

This compound features a benzo[d]thiazol-2(3H)-ylidene core substituted with a 6-isopropyl and 3-methyl group, coupled with a 4-(morpholinosulfonyl)benzamide moiety. The isopropyl group introduces steric bulk, which may influence binding interactions in biological systems.

Properties

IUPAC Name

N-(3-methyl-6-propan-2-yl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-15(2)17-6-9-19-20(14-17)30-22(24(19)3)23-21(26)16-4-7-18(8-5-16)31(27,28)25-10-12-29-13-11-25/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIRTNKRJPPRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide, identified by CAS number 941909-67-7, is a compound derived from the benzo[d]thiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, including antitumor and antimicrobial properties, and discusses relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N3O2S, with a molecular weight of 315.39 g/mol. The structure features a benzo[d]thiazole moiety, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:

  • Research Findings : A study indicated that benzothiazole derivatives exhibit significant antitumor activity, with compounds showing IC50 values in the low micromolar range against various cancer cell lines. The compound's structural similarities to other active benzothiazoles suggest it may also possess comparable efficacy .
  • Mechanism of Action : The mechanism often involves binding to DNA, particularly within the minor groove, which inhibits cell proliferation. Compounds were observed to induce apoptosis in cancer cells through various pathways, including the activation of caspases .
CompoundCell Line TestedIC50 (µM)Mechanism
Compound 5HCC8276.26 ± 0.33DNA binding
Compound 6NCI-H3586.48 ± 0.11Apoptosis induction
(E)-N-(6-isopropyl...)A549TBDTBD

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Testing Methods : Antimicrobial activity was evaluated using broth microdilution methods against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives of benzothiazole exhibited promising antibacterial effects .
  • Results : Compounds demonstrated varying degrees of effectiveness, with some showing significant inhibition zones in agar diffusion tests. This suggests potential applications in treating bacterial infections.

Case Studies

  • Antitumor Efficacy in Lung Cancer : A study involving a series of benzothiazole derivatives found that specific structural modifications enhanced their cytotoxicity against non-small cell lung carcinoma (NSCLC) cell lines like A549 and NCI-H23. The most potent compounds had IC50 values as low as 1.48 µM .
  • Antimicrobial Testing : In another investigation, several benzothiazole derivatives were tested for their antibacterial properties against clinical isolates of Staphylococcus aureus. Results showed effective inhibition at concentrations less than 10 µg/mL, indicating their potential as novel antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of related compounds:

Compound Name/ID Core Structure Substituents (Benzothiazole) Sulfonamide/Other Groups Molecular Weight (g/mol) Key Spectral Features (δ ppm) Reported Activity
Target Compound Benzothiazol-2(3H)-ylidene 6-isopropyl, 3-methyl Morpholinosulfonyl ~447.55 (calc.) Morpholine: 3.6–3.8 (CH₂) Not specified
N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide Benzothiazol-2(3H)-ylidene 3-ethyl, 6-methyl 4-Methylpiperidinylsulfonyl ~461.59 (calc.) Piperidine: ~2.5–3.0 (CH₃) Not specified
4c1 (Thiazole-quinolinium derivative) Benzothiazole-quinolinium 3-(3-Morpholinopropyl) Morpholine 559.25 Morpholine: 3.6–3.8 (CH₂) Antibacterial
5p (Thiazole derivative) Benzothiazol-2(3H)-ylidene 3-Dodecyl, 4-(2,4-dimethylphenyl) None ~495.78 (calc.) Dodecyl: 0.8–1.5 (CH₂/CH₃) Cancer inhibition
8a (Thiadiazole derivative) Thiadiazole 5-Acetyl-6-methylpyridin-2-yl None 414.49 Acetyl: 2.63 (COCH₃) Not specified

Key Observations

  • Morpholinosulfonyl vs. Piperidine’s lack of oxygen reduces polarity, which may enhance membrane permeability .
  • Substituent Effects on Benzothiazole :
    • Steric Effects : The 6-isopropyl group in the target compound provides greater steric hindrance than the 3-ethyl/6-methyl groups in or the 3-dodecyl chain in 5p . This could modulate interactions with enzymatic pockets or receptors.
    • Electronic Effects : Electron-withdrawing sulfonyl groups (target, ) may stabilize the benzamide moiety compared to electron-donating alkyl chains (e.g., 5p ).
  • Biological Activity Trends: Morpholine-containing compounds like 4c1 exhibit antibacterial activity, suggesting the target compound’s morpholinosulfonyl group may confer similar properties. Thiazole derivatives with long alkyl chains (e.g., 5p ) show anticancer activity, highlighting the role of lipophilicity in membrane targeting.

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